Egfr-IN-5

Catalog No.
S3316982
CAS No.
M.F
C31H38FN9O
M. Wt
571.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Egfr-IN-5

Product Name

Egfr-IN-5

IUPAC Name

[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]-2-pyridinyl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol

Molecular Formula

C31H38FN9O

Molecular Weight

571.7 g/mol

InChI

InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38)

InChI Key

DXOUQSZKEPSXBC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO

The exact mass of the compound mutant EGFR inhibitor B30 is 571.31833503 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

EGFR-IN-5 (CAS: 2225887-26-1) is a highly specialized 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivative developed to target acquired resistance in non-small cell lung cancer (NSCLC) models . Unlike early-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, EGFR-IN-5 is specifically engineered to overcome the C797S mutation, which mediates clinical resistance to third-generation therapeutics like osimertinib [1]. For procurement and assay standardization, it serves as a critical benchmark material, demonstrating nanomolar potency across a spectrum of EGFR variants, including wild-type, single (L858R), double (L858R/T790M), and triple (L858R/T790M/C797S) mutants. Its unique structural feature—a hydroxyl-functionalized piperidine moiety capable of forming a hydrogen bond with the mutant Ser797 residue—makes it an indispensable tool compound for structural biology, kinase screening, and the development of next-generation reversible inhibitors [1].

Substituting EGFR-IN-5 with first-generation (e.g., gefitinib) or third-generation (e.g., osimertinib) EGFR inhibitors fundamentally compromises assay integrity when modeling advanced acquired resistance [1]. Third-generation TKIs rely on covalent binding to the Cys797 residue; thus, the C797S mutation sterically and chemically abolishes their binding affinity, rendering them ineffective in triple-mutant (L858R/T790M/C797S) cell lines [1]. Furthermore, structurally related pyrido[3,4-d]pyrimidine analogs lacking the specific hydroxyl-functionalized moiety of EGFR-IN-5 exhibit drastic drop-offs in triple-mutant efficacy, with IC50 values exceeding 500 nM [2]. Consequently, for laboratories validating fourth-generation TKI candidates or conducting high-throughput screening against the C797S mutation, EGFR-IN-5 provides an irreplaceable, structurally validated baseline that cannot be substituted by earlier-generation clinical drugs or generic kinase inhibitors [2].

Triple-Mutant (L858R/T790M/C797S) Kinase Inhibition Superiority

In biochemical kinase assays, EGFR-IN-5 demonstrates exceptional potency against the highly resistant EGFR L858R/T790M/C797S triple mutant, achieving an IC50 of 7.2 nM . In direct contrast, structurally related non-optimized pyrido[3,4-d]pyrimidine analogs (such as Compound 45) suffer a massive loss of activity against this specific mutant, yielding an IC50 of 582.2 nM [1]. This >80-fold difference in potency is attributed to EGFR-IN-5's ability to form a critical hydrogen bond with the mutant Ser797 residue [1].

Evidence DimensionInhibitory Concentration (IC50) against EGFR L858R/T790M/C797S
Target Compound Data7.2 nM
Comparator Or BaselineNon-optimized analog Compound 45 (582.2 nM)
Quantified Difference>80-fold higher potency for EGFR-IN-5
ConditionsIn vitro recombinant kinase inhibition assay

Provides a reliable, highly potent positive control for screening compounds against the C797S mutation, where standard third-generation TKIs fail.

Broad-Spectrum Multi-Mutant Coverage for Assay Standardization

Beyond its triple-mutant efficacy, EGFR-IN-5 maintains tight binding across the mutational spectrum, exhibiting IC50 values of 1.1 nM against the single mutant (EGFR L858R) and 34 nM against the double mutant (EGFR L858R/T790M). When compared to its baseline activity against wild-type EGFR (IC50 = 10.4 nM), the compound demonstrates a ~10-fold selectivity window for the L858R activating mutation over the wild-type kinase . This balanced profile ensures that EGFR-IN-5 can be utilized as a universal reference standard across heterogeneous mutant panels [1].

Evidence DimensionInhibitory Concentration (IC50) across mutational spectrum
Target Compound Data1.1 nM (L858R) and 34 nM (L858R/T790M)
Comparator Or BaselineWild-type EGFR (10.4 nM)
Quantified Difference~10-fold selectivity for L858R over wild-type EGFR
ConditionsIn vitro recombinant kinase inhibition assay

Allows procurement of a single reference compound to validate assays across multiple resistant and sensitive EGFR cell lines, streamlining assay logistics.

Cellular Permeability and Formulation Compatibility in Resistant Models

EGFR-IN-5 translates its biochemical potency into robust cellular efficacy, suppressing the proliferation of TKI-sensitive HCC827 cells with an IC50 of 0.044 μM and T790M-resistant H1975 cells with an IC50 of 0.40 μM[1]. Compared to the baseline viability of untreated NSCLC cell lines, this sub-micromolar suppression confirms excellent cell permeability and intracellular target engagement [1]. This makes the compound highly processable for cell-based phenotypic screening without requiring complex formulation strategies or specialized permeability enhancers [1].

Evidence DimensionCellular proliferation inhibition (IC50)
Target Compound Data0.044 μM (HCC827) and 0.40 μM (H1975)
Comparator Or BaselineUntreated NSCLC cell lines (baseline viability)
Quantified DifferenceSub-micromolar suppression of cell growth in both sensitive and T790M-resistant models
ConditionsIn vitro cell viability assay (HCC827 and H1975 cell lines)

Validates the compound's cell permeability and intracellular target engagement, making it immediately usable and easy to handle for downstream cell-based assays.

Fourth-Generation EGFR-TKI Development and Structural Biology

Because EGFR-IN-5 successfully forms a hydrogen bond with the mutant Ser797 residue, it is heavily procured as a structural benchmark for designing next-generation reversible inhibitors. It serves as a positive control in X-ray crystallography and molecular docking studies aimed at overcoming C797S-mediated resistance [1].

High-Throughput Pan-Mutant Kinase Profiling Panels

Given its quantified nanomolar potency across wild-type, L858R, T790M, and C797S variants, EGFR-IN-5 is an ideal universal reference standard. Assay developers procure this compound to validate biochemical screening libraries, ensuring that novel hits are accurately benchmarked against a verified multi-mutant inhibitor.

NSCLC Resistance Modeling in Cell-Based Assays

EGFR-IN-5's proven sub-micromolar cell permeability in H1975 and HCC827 lines makes it directly applicable for phenotypic screening. It is used to establish baseline apoptosis and phosphorylation inhibition metrics in drug-tolerant persister studies, bypassing the need for complex permeability enhancers [1].

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

571.31833503 Da

Monoisotopic Mass

571.31833503 Da

Heavy Atom Count

42

Dates

Last modified: 07-26-2023

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